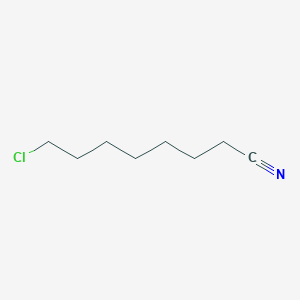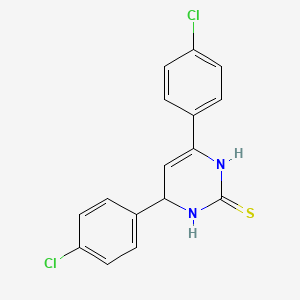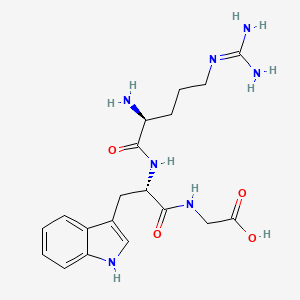
Arg-Trp-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Trp-Gly is a tripeptide composed of the amino acids arginine, tryptophan, and glycine. Tripeptides like this compound are important in various biological processes and have potential therapeutic applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Trp-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (tryptophan) is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Arg-Trp-Gly can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid analogs can be introduced during the SPPS process to create modified peptides.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptides with intact disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Arg-Trp-Gly has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an antithrombotic agent.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of Arg-Trp-Gly involves its interaction with specific molecular targets and pathways. For example, in its role as an antithrombotic agent, this compound can bind to integrin receptors on platelets, inhibiting platelet aggregation and thrombus formation. The tripeptide’s structure allows it to interact with these receptors, blocking the binding of fibrinogen and other ligands.
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp (RGD): Another tripeptide with similar properties but different biological activities.
Arg-Gly-Asp-Trp-Arg (RGDWR): A pentapeptide with enhanced antithrombotic activity compared to Arg-Trp-Gly.
Uniqueness
This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to interact with integrin receptors and inhibit platelet aggregation sets it apart from other peptides.
Propiedades
Número CAS |
70253-71-3 |
|---|---|
Fórmula molecular |
C19H27N7O4 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1 |
Clave InChI |
UGJLILSJKSBVIR-ZFWWWQNUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
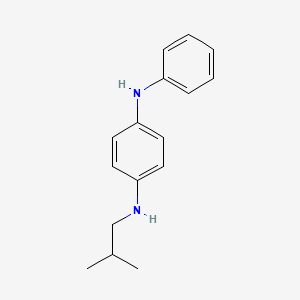
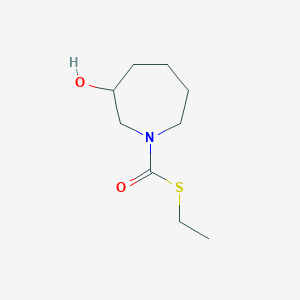

![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
